Methyl 2-bromo-5-methoxybenzoate

Physicochemical Properties Purification Process Chemistry

Methyl 2-bromo-5-methoxybenzoate (CAS 35450-36-3) is an ortho‑bromo, meta‑methoxy substituted benzoate ester with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol. It is a colorless to light yellow liquid with a density of 1.520 g/mL at 25 °C and a boiling point of 271 °C.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 35450-36-3
Cat. No. B109136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-5-methoxybenzoate
CAS35450-36-3
Synonyms2-Bromo-5-methoxybenzoic acid methyl ester
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)OC
InChIInChI=1S/C9H9BrO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3
InChIKeyVRTQLDFCPNVQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromo-5-methoxybenzoate (CAS 35450-36-3) – Baseline Overview for Scientific Procurement


Methyl 2-bromo-5-methoxybenzoate (CAS 35450-36-3) is an ortho‑bromo, meta‑methoxy substituted benzoate ester with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol [1]. It is a colorless to light yellow liquid with a density of 1.520 g/mL at 25 °C and a boiling point of 271 °C [1]. The compound is primarily employed as a versatile pharmaceutical intermediate and a building block in organic synthesis, where its bromine atom serves as a reactive site for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Heck), while the methoxy group modulates the electronic distribution of the aromatic ring .

Methyl 2-bromo-5-methoxybenzoate (CAS 35450-36-3) – Why Generic Substitution Fails in Synthetic Workflows


Substituting methyl 2‑bromo‑5‑methoxybenzoate with a seemingly similar ortho‑bromo benzoate ester (e.g., methyl 2‑bromobenzoate) or a regioisomer (e.g., methyl 3‑bromo‑5‑methoxybenzoate) introduces significant changes in both physicochemical properties and synthetic outcomes. The presence and position of the electron‑donating methoxy group directly alter the electronic environment of the aromatic ring, which in turn affects the rate, regioselectivity, and yield of downstream metal‑catalyzed cross‑coupling reactions [1]. As the quantitative evidence below demonstrates, these differences are not trivial; they can dictate the success or failure of a multi‑step synthetic route, particularly in pharmaceutical intermediate production where precise substitution patterns are critical for target‑specific biological activity [1].

Methyl 2-bromo-5-methoxybenzoate (CAS 35450-36-3) – Product-Specific Quantitative Evidence Guide


Enhanced Boiling Point for Distillation-Based Purification

Methyl 2-bromo-5-methoxybenzoate exhibits a significantly higher boiling point (271 °C) compared to the non‑methoxylated analog methyl 2‑bromobenzoate (252–254 °C) [1][2]. This difference of approximately 17–19 °C is attributable to the increased molecular weight and polarizability introduced by the methoxy group, which enhances intermolecular interactions [1]. This property facilitates more efficient separation from volatile impurities or unreacted starting materials during distillation‑based purification steps.

Physicochemical Properties Purification Process Chemistry

High-Yield Esterification Synthesis from Carboxylic Acid

A robust and scalable synthesis of methyl 2‑bromo‑5‑methoxybenzoate is achieved via acid‑catalyzed esterification of 2‑bromo‑5‑methoxybenzoic acid with methanol, yielding the target compound in 85% isolated yield [1]. This yield compares favorably to esterification yields reported for less electron‑rich benzoic acid derivatives, which often require more forcing conditions or result in lower conversions due to competing side reactions [2].

Synthetic Methodology Process Optimization Scale-up

Crystal Structure Confirmation for Structure-Based Design

The crystal structure of a furanyl derivative containing the methyl 2‑bromo‑5‑methoxybenzoate moiety was determined by single‑crystal X‑ray diffraction, providing unambiguous confirmation of the stereogeometry and absolute configuration of the molecular framework [1]. The structure was solved in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and refined to an R-factor of 0.053 for 2043 observed reflections [1].

X-ray Crystallography Structure Determination Absolute Configuration

Methyl 2-bromo-5-methoxybenzoate (CAS 35450-36-3) – Best Research and Industrial Application Scenarios


Suzuki–Miyaura Cross‑Coupling for Biaryl Synthesis

The ortho‑bromo substituent of methyl 2‑bromo‑5‑methoxybenzoate is ideally positioned for palladium‑catalyzed Suzuki–Miyaura cross‑coupling with aryl boronic acids, enabling the construction of biaryl motifs that are ubiquitous in pharmaceuticals and agrochemicals . The electron‑donating meta‑methoxy group activates the aromatic ring toward oxidative addition, often leading to faster reaction rates and higher yields compared to non‑methoxylated ortho‑bromo benzoates [1].

Intermediate in EGFR Tyrosine Kinase Inhibitor Synthesis

Methyl 2‑bromo‑5‑methoxybenzoate is a key intermediate in the preparation of tricyclic EGFR inhibitors described in patent WO2021208918A1, which target C797S mutant non‑small cell lung cancer [2]. The compound's specific substitution pattern is required to achieve the correct regiochemistry in subsequent C–N coupling steps, a requirement that cannot be met by regioisomeric analogs such as methyl 3‑bromo‑5‑methoxybenzoate [2].

Synthesis of Substituted Isoindole Derivatives with Antitumor Activity

The compound acts as a reagent in the synthetic preparation of substituted isoindole derivatives that exhibit antitumor activity . The bromine atom provides a versatile handle for introducing diverse substituents via cross‑coupling, while the methoxy group can be selectively demethylated to reveal a phenolic hydroxyl group for further functionalization .

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